molecular formula C5H5N3O2 B1276350 4-Aminopyridazine-3-carboxylic acid CAS No. 20865-29-6

4-Aminopyridazine-3-carboxylic acid

Cat. No. B1276350
CAS RN: 20865-29-6
M. Wt: 139.11 g/mol
InChI Key: IYLFGIFKHIUQSL-UHFFFAOYSA-N
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Description

4-Aminopyridazine-3-carboxylic acid is a chemical compound that can be synthesized and modified to produce a variety of functionalized 4-aminopyridines. It serves as a versatile building block in organic synthesis, particularly in the creation of complex molecules with potential applications in medicinal chemistry and pharmacology .

Synthesis Analysis

The synthesis of 4-aminopyridazine-3-carboxylic acid derivatives can be achieved through ring transformation reactions. For instance, 3-methyl-5-nitropyrimidin-4(3H)-one can react with enaminones to cause a ring transformation that leads to functionalized 4-aminopyridines. This process allows for the introduction of various amino groups at the 4-position by modifying the enaminones. Additionally, the vicinal positions of the molecule can also be modified, and even a bicyclic pyridine can be synthesized by exploiting the vicinal functionality of the 4-aminopyridine-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 4-aminopyridazine-3-carboxylic acid derivatives can be complex, with the potential for diverse supramolecular synthons. For example, in the co-crystallization of substituted salicylic acids with 4-aminopyridine, proton transfer from the carboxyl group to the pyridine nitrogen leads to the formation of ionic complexes. These complexes exhibit a variety of hydrogen-bonding interactions and synthon geometries, which can be influenced by the presence of other functional groups and solvents .

Chemical Reactions Analysis

4-Aminopyridazine-3-carboxylic acid and its derivatives can undergo a range of chemical reactions. For example, the reaction of 3-acylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide results in the formation of 4-amino-1,2,4-triazines, which are of interest for their potential medicinal properties. These reactions involve nucleophilic transformations and can lead to the synthesis of various substituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminopyridazine-3-carboxylic acid derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the crystalline structure of these compounds can be determined by X-ray analysis, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions that contribute to the stability of the compound. These interactions are crucial for understanding the solubility, melting

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Aminopyridazine-3-carboxylic acid and its derivatives play a significant role in the synthesis of various heterocyclic compounds. For instance, the reductive cleavage of isoxazolo[3,4-d]pyridazinones provides a synthetic approach to various 4,5-functionalized 3(2H)-pyridazinones, utilizing 4-aminopyridazin-3(2H)-ones substituted at position 5 (Piaz, Ciciani, & Giovannoni, 1991). Additionally, N-modified 4-Aminopyridine-3-carboxylates have been synthesized through ring transformation, allowing for the introduction of various kinds of amino groups at the 4-position and modification of its vicinal positions (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).

Antimicrobial Activities

Some derivatives of 4-Aminopyridazine-3-carboxylic acid exhibit antimicrobial properties. For example, 3-substituted amino-4,5,6-triphenylpyridazine derivatives showed antimicrobial activity against selected microorganisms (Deeb, El-Mariah, & El-Mawgoud, 2015).

Electrophilic Substitution Studies

Research into the kinetics and mechanism of electrophilic substitution of heteroaromatic compounds includes studies on 4-Aminopyridazine. This compound exchanges in acid solution at the 5-position, contributing to understanding the substitution mechanisms in heteroaromatic compounds (Katritzky & Pojarlieff, 1968).

Application in Amino Sugars Synthesis

4-Aminopyridazine-3-carboxylic acid derivatives have been utilized in the synthesis of amino sugars and related carbohydrate mimetics, employing crucial intermediates like 1,2-oxazines. These compounds have potential applications as anti-inflammatory agents (Pfrengle & Reissig, 2010).

Synthesis of Functionalized Compounds

3-Aminopyridazines, closely related to 4-Aminopyridazine-3-carboxylic acid, are used in the preparation of various functionalized compounds containing pyridazine moieties. These compounds demonstrate the versatility of pyridazine derivatives in organic synthesis (Svete, 2005).

properties

IUPAC Name

4-aminopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H2,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLFGIFKHIUQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423312
Record name 4-aminopyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyridazine-3-carboxylic acid

CAS RN

20865-29-6
Record name 4-Amino-3-pyridazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20865-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-aminopyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Nakagome, RN Castle… - Journal of Heterocyclic …, 1968 - Wiley Online Library
… 4-carboxylic acid (12) by the unequivocal synthesis of 4--aminopyridazine-3-carboxylic acid … admixture with an authentic sample of 4-aminopyridazine-3carboxylic acid (15). The infrared …
Number of citations: 18 onlinelibrary.wiley.com

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